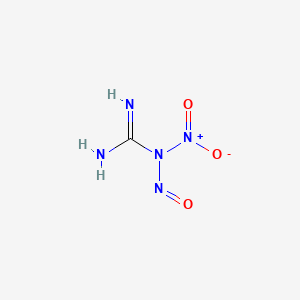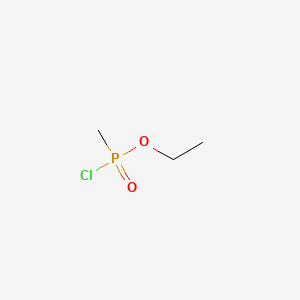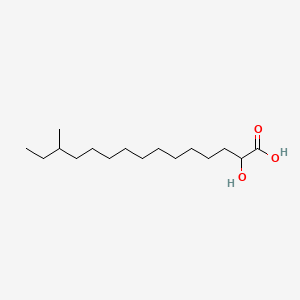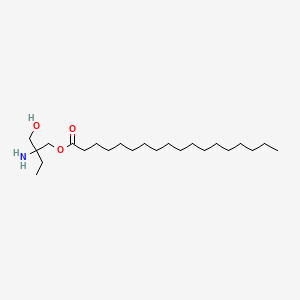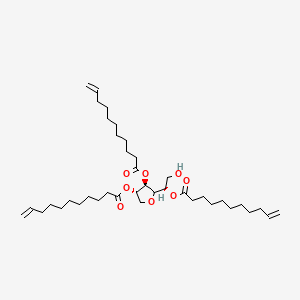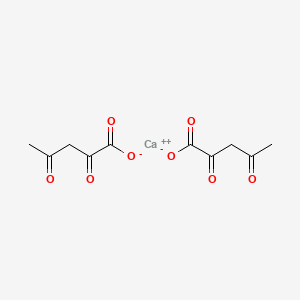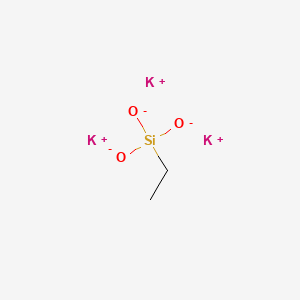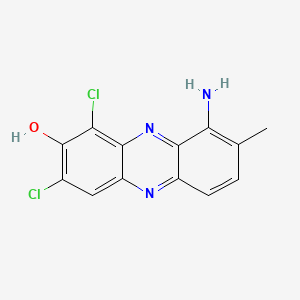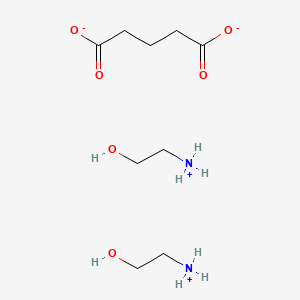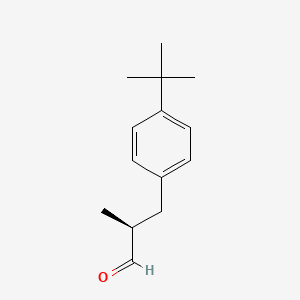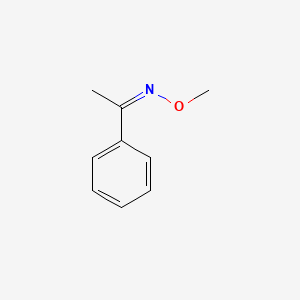
4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol: is a chemical compound with the molecular formula C13H14FNO and a molecular weight of 219.25 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group attached to a phenyl ring, and a pyrrolyl group bonded to a methanol moiety . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol is used as a building block for the synthesis of more complex molecules . It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities . It is also employed in the development of fluorescent probes for imaging applications .
Medicine: In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities . It is also studied for its role in drug delivery systems .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals and materials . It is also utilized in the production of polymers and coatings .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
- 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)ketone
- 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)amine
- 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)ether
Comparison: Compared to its similar compounds, 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to the presence of the methanol moiety, which imparts distinct chemical and biological properties . This compound exhibits different reactivity and solubility profiles, making it suitable for specific applications that its analogs may not be able to fulfill .
Properties
Molecular Formula |
C13H14FNO |
|---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
(4-fluoro-3-methylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C13H14FNO/c1-9-8-10(5-6-11(9)14)13(16)12-4-3-7-15(12)2/h3-8,13,16H,1-2H3 |
InChI Key |
HLCPIKHKMWFOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CN2C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


